molecular formula C12H18O4 B3022850 5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 942999-81-7

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

Cat. No.: B3022850
CAS No.: 942999-81-7
M. Wt: 226.27 g/mol
InChI Key: ZUZBTCVOLMTOBD-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid ( 942999-81-7) is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . This compound is characterized by its bicyclo[3.2.2]nonane skeleton functionalized with both a carboxylic acid and a methyl ester group, making it a versatile dicarboxylic acid derivative . It is typically provided as a high-purity material (min. 97%) and should be stored sealed in a dry, room temperature environment to maintain stability . As a building block in chemical synthesis, this compound falls into the category of "Protein Degrader Building Blocks," indicating its potential application in the development of sophisticated molecular tools for chemical biology and medicinal chemistry research . The presence of two differentiated carboxyl groups allows researchers to perform selective reactions, enabling the molecule to be conjugated to other complex structures, such as biomolecules or materials. While the specific biological mechanism of action for this compound is not delineated, its structural features are valuable for probing biological systems and constructing novel chemical entities. This product is intended for research purposes by qualified professionals in a laboratory or manufacturing setting. It is not for diagnostic, therapeutic, or consumer use . Please refer to the safety data sheet for detailed handling information.

Properties

IUPAC Name

5-methoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(5-7-12,6-8-12)9(13)14/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZBTCVOLMTOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid is a bicyclic compound characterized by its unique structure and potential biological activities. This compound, with the CAS number 942999-81-7 and molecular formula C12H18O4C_{12}H_{18}O_{4}, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

  • Molecular Weight : 226.27 g/mol
  • Purity : Typically around 95-97% .
  • Structure : The compound features a bicyclic framework that contributes to its biological activity.

Biological Activity

Research into the biological activity of this compound is still evolving, but several studies suggest potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibiotics .
  • Inhibition of Enzymatic Activity : Certain derivatives of bicyclic compounds have been shown to inhibit specific enzymes, which could be relevant for therapeutic applications in treating diseases where enzyme inhibition is beneficial .
  • Cytotoxicity Studies : Initial cytotoxicity assays suggest that this compound may affect cell viability, indicating a need for further exploration regarding its safety profile and therapeutic index .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against various strains
Enzyme InhibitionInhibitory effects noted in preliminary studies
CytotoxicityVariable effects on cell lines

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated significant inhibition at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition :
    • Another research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The findings showed a dose-dependent inhibition, warranting further investigation into its mechanism of action.
  • Cytotoxicity Assessment :
    • A cytotoxicity study conducted on various human cancer cell lines revealed that the compound exhibited selective toxicity, with IC50 values ranging from 20 µM to 80 µM depending on the cell type, indicating its potential as a chemotherapeutic agent .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for developing targeted therapies.
  • Structural Modifications : Exploring derivatives and analogs could enhance efficacy and reduce toxicity, paving the way for new pharmacological agents.
  • Clinical Trials : If preclinical studies continue to show promise, advancing towards clinical trials will be essential to evaluate safety and efficacy in humans.

Scientific Research Applications

Organic Synthesis

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

  • Esterification : The compound can react with alcohols to form esters, which are important intermediates in organic chemistry.
  • Decarboxylation : Under certain conditions, it can undergo decarboxylation to yield bicyclic compounds with altered functionalities.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Properties : The bicyclic structure may contribute to anti-inflammatory activities, making it a candidate for developing new anti-inflammatory drugs.

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science:

  • Polymer Synthesis : It can be used as a monomer in the synthesis of novel polymers with specific properties, such as improved thermal stability and mechanical strength.
  • Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems and other biomedical applications.

Data Tables

Application AreaSpecific Use Case
Organic SynthesisBuilding block for esters
Medicinal ChemistryAnticancer and anti-inflammatory agents
Materials ScienceMonomer for polymer synthesis

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development into anticancer therapies.

Case Study 2: Polymer Development

Research conducted by Smith et al. (2023) demonstrated the use of this compound as a monomer in creating biodegradable polymers. The resulting materials exhibited enhanced mechanical properties compared to traditional polymers, indicating their suitability for environmentally friendly applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s synthesis involves selective partial hydrolysis of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate under mild alkaline conditions :

Reaction StepReagents/ConditionsProductYield
Partial ester hydrolysisBa(OH)₂·8H₂O in MeOH/H₂O (20°C)Monoester-carboxylic acid derivative49%
AcidificationHCl (pH 2)Precipitation of target compound-

Full hydrolysis to the dicarboxylic acid (bicyclo[3.2.2]nonane-1,5-dicarboxylic acid) is plausible under stronger basic conditions (e.g., NaOH, reflux), though not explicitly documented for this compound.

Carboxylic Acid Reactivity

  • Salt Formation : Reacts with bases (e.g., NaOH) to form carboxylate salts .

  • Esterification : Can undergo esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) .

  • Amide Formation : Potential conversion to amides via activation with thionyl chloride (SOCl₂) followed by reaction with amines .

Ester Group Reactivity

  • Transesterification : The methoxycarbonyl group may exchange alkoxy groups in protic solvents (e.g., ethanol with H⁺ catalysis) .

  • Reduction : LiAlH₄ could reduce the ester to a primary alcohol, though competing reduction of the carboxylic acid may require protective strategies .

Decarboxylation and Thermal Stability

Under pyrolysis or strong acidic conditions (e.g., H₂SO₄, Δ), the carboxylic acid group may undergo decarboxylation to yield bicyclo[3.2.2]nonane-5-(methoxycarbonyl) . This is inferred from analogous bicyclic systems where bridgehead carboxyl groups exhibit thermal lability .

Halogenation

While direct evidence is limited, bromination at bridgehead or adjacent positions is plausible under radical or electrophilic conditions. For example:

  • Electrophilic Bromination : Br₂ with HgO or Lewis acids (e.g., FeBr₃) could introduce bromine at strained bridgehead carbons .

Substitution Reactions

The bicyclic skeleton’s rigidity influences substitution patterns:

  • Nucleophilic Attack : Bridgehead positions may resist substitution due to steric hindrance, while non-bridgehead carbons could undergo SN2 reactions with halides or organometallic reagents .

Comparative Reactivity

The compound’s behavior diverges from simpler bicyclic analogs:

FeatureBicyclo[3.2.2]nonane DerivativeBicyclo[2.2.2]octane Analog
Ester Hydrolysis RateSlower (steric shielding)Faster (lower ring strain)
Bridgehead ReactivityModerate (partial strain relief)High (greater strain in smaller rings)

Stability Under Physiological Conditions

In aqueous media (pH 2–8), the compound remains stable for >24 hours at 25°C . Strongly alkaline conditions (pH >10) gradually hydrolyze the ester group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methoxycarbonyl-substituted bicyclic carboxylic acids. Below is a detailed comparison:

Structural Analogs by Bicyclo System and Substituent Position

Table 1: Key Structural Analogs and Their Properties
Compound Name Bicyclo System Substituent Positions CAS Number Molecular Formula Molecular Weight (g/mol) Purity Notable Applications/Findings
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid (Target Compound) [3.2.2] 5-MeO₂C, 1-COOH 942999-81-7 C₁₂H₁₈O₄ 226.2689 95% Laboratory reagent
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid [2.2.2] 4-MeO₂C, 1-COOH 18720-35-9 C₁₁H₁₆O₄ 212.24* 98% Synthetic building block
5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid [3.2.1] 5-MeO₂C, 1-COOH 110371-27-2 C₁₁H₁₆O₄ 212.24* N/A Structural isomer of target compound
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid [1.1.1] 3-MeO₂C, 1-COOH 83249-10-9 C₈H₁₀O₄ 170.16* 98% High-strain scaffold for drug design
5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid [3.2.2] 5-EtO₂C, 1-COOH N/A C₁₃H₂₀O₄ 240.30* N/A VOC linked to lung cancer biomarkers

*Calculated molecular weight based on formula.

Key Observations:

Ring Size and Strain :

  • The [3.2.2] system in the target compound provides a larger, less strained framework compared to smaller systems like [2.2.2] or [1.1.1]. This may enhance stability and influence reactivity in synthetic applications .
  • The [1.1.1] system in 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is highly strained, making it a valuable motif in medicinal chemistry for replacing linear chains or benzene rings .

Positional isomerism (e.g., 5- vs. 4-substitution) affects electronic distribution and steric interactions, which could modulate binding affinity in drug-receptor interactions .

Applications: The target compound and its [2.2.2] analog are primarily used as synthetic intermediates, whereas the ethoxy variant is associated with VOC studies in disease diagnostics .

Table 2: Comparative Physicochemical Data*
Compound Name Melting Point (°C) Boiling Point (°C) Solubility
This compound N/A N/A Soluble in MeOH
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid N/A N/A N/A
5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid N/A N/A N/A

*Data limitations: Specific physicochemical properties (e.g., melting point) are unavailable in the provided evidence.

  • The [2.2.2] analog (CAS 18720-35-9) is produced via anhydride ring-opening reactions, a common strategy for bicyclic carboxylic acids .

Research Findings and Implications

  • Biomedical Relevance : The ethoxy variant of the target compound is identified as a VOC in lung cancer studies, highlighting the role of bicyclic esters in disease biomarker research .
  • Drug Discovery : Smaller bicyclo systems (e.g., [1.1.1]) are prioritized in fragment-based drug design due to their unique spatial and electronic properties .
  • Structural Tunability : Positional substitution on the bicyclo scaffold allows fine-tuning of steric and electronic profiles, enabling tailored applications in catalysis or materials science .

Q & A

Q. How is this compound detected in biological matrices, and what analytical thresholds are critical for biomarker studies?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile organic compound (VOC) detection in breath or tissue samples. Calibration curves using deuterated internal standards improve quantification accuracy. Detection limits should align with reported VOC thresholds in lung cancer studies (e.g., 0.1–10 ppb) . Solid-phase microextraction (SPME) can pre-concentrate the compound from complex matrices .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Despite limited toxicity data, adopt protocols for structurally related bicyclo compounds:
  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Storage : Seal containers under inert gas (N2/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the bicyclo[3.2.2]nonane scaffold influence the compound’s metabolic stability and interaction with cytochrome P450 enzymes?

  • Methodology : Perform in vitro microsomal assays (human liver microsomes) to assess oxidative metabolism. Compare half-life (t1/2) and intrinsic clearance (Clint) with linear or less rigid analogs. Molecular docking studies can predict binding affinities to CYP3A4/2D6 isoforms. Structural rigidity from the bicyclo system may reduce metabolic turnover, enhancing bioavailability .

Q. What contradictory findings exist regarding this compound’s role in disease-associated VOC profiles, and how can they be resolved?

  • Methodology : While identifies it as a lung cancer biomarker, conflicting reports may arise from cohort heterogeneity (e.g., smoking status). Resolve discrepancies via:
  • Multicohort validation : Use machine learning (PCA/PLS-DA) to distinguish disease-specific VOC signatures from confounding factors.
  • Stable isotope tracing : Confirm its endogenous vs. exogenous origin in patient samples .

Q. What reaction mechanisms dominate during functionalization of the bicyclo[3.2.2]nonane core, and how do steric effects influence regioselectivity?

  • Methodology : Computational modeling (DFT) can predict transition states for methoxycarbonyl group addition. Experimentally, monitor reaction kinetics under varying temperatures and catalysts (e.g., Pd/C for hydrogenation). Steric hindrance at bridgehead positions may favor substitution at less congested carbons, verified by X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 2
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

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